N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Description

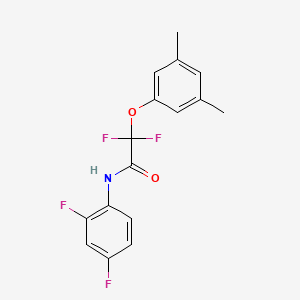

N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a fluorinated acetamide derivative characterized by:

- A 2,4-difluorophenyl group attached to the amide nitrogen.

- A 3,5-dimethylphenoxy substituent on the α-carbon of the acetamide.

- Two fluorine atoms on the α-carbon, creating a geminal difluoro motif.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c1-9-5-10(2)7-12(6-9)23-16(19,20)15(22)21-14-4-3-11(17)8-13(14)18/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEPWSSUZSUAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide (CAS No. 251097-63-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C16H13F4NO2

- Molecular Weight : 327.27 g/mol

- CAS Number : 251097-63-9

| Property | Value |

|---|---|

| Molecular Formula | C16H13F4NO2 |

| Molecular Weight | 327.27 g/mol |

| Purity | ≥90% |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in tumor cells, which can trigger apoptotic pathways.

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- Selectivity and Efficacy

Research Findings

Recent investigations into the biological properties of this compound have revealed several important findings:

- Cellular Localization : The compound preferentially accumulates in the Golgi apparatus of cells, which may enhance its efficacy against certain cancer types .

- Photodynamic Properties : Some studies suggest that the compound could be utilized in photodynamic therapy due to its ability to generate singlet oxygen upon light activation .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Fluorine Substituents

- The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This is critical for improving blood-brain barrier penetration in CNS-targeted drugs .

- The geminal difluoro motif (CF₂) increases electronegativity and resistance to enzymatic degradation, as seen in compound NZ-65 .

Phenoxy Group Modifications

- Replacing 3,5-dimethylphenoxy with 4-chlorophenoxy () reduces steric bulk but may lower binding affinity due to decreased hydrophobic interactions.

Crystallographic and Stability Data

- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide () forms intramolecular hydrogen bonds (C–H···O) and π-π interactions, stabilizing its crystal lattice. Similar interactions likely occur in the target compound .

- Thermal stability varies with substituents: trifluoromethyl groups (e.g., NZ-65) may lower melting points compared to dimethylphenoxy derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, describes a method where diphenylacetic acid derivatives are reacted with fluorinated anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base. Key optimization steps include:

- Maintaining low temperatures (e.g., 273 K) to minimize side reactions.

- Using ice-cold aqueous HCl for quenching to improve product isolation.

- Purification via recrystallization from solvent mixtures (e.g., methylene chloride/DMF).

Yield and purity can be monitored using HPLC or LC-MS, with typical purity thresholds >95% for biological assays.

Q. How can researchers characterize the crystalline structure of this compound, and what insights does X-ray diffraction provide?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular conformation. highlights:

- Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the structure and form S(6) ring motifs.

- Dihedral angles between aromatic rings (e.g., 78–88°) influence steric interactions and packing.

- Disorder in fluorine atoms (observed in ) requires refined occupancy ratios.

SC-XRD data collection at cryogenic temperatures (100 K) minimizes thermal motion artifacts. Software like SHELX or OLEX2 is used for structure solution and refinement.

Q. What in vitro assays are suitable for initial biological evaluation, particularly in oncology or inflammation models?

Answer:

- Kinase inhibition assays : For p38 MAP kinase inhibition (as in ), use fluorescence-based ADP-Glo™ assays with recombinant enzymes.

- Cell viability assays : Test against hematologic malignancy cell lines (e.g., MM.1S, RPMI-8226) using MTT or CellTiter-Glo® ( ).

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays.

IC50 values should be validated in triplicate, with positive controls (e.g., SB203580 for p38 inhibition).

Advanced Research Questions

Q. How do structural modifications at the difluorophenyl or dimethylphenoxy moieties influence pharmacological activity?

- Fluorine substitution : Electron-withdrawing effects enhance metabolic stability and binding to hydrophobic kinase pockets. For example, 3,5-dimethylphenoxy groups improve steric complementarity in p38’s ATP-binding site.

- Methyl groups : Increase lipophilicity (logP), improving membrane permeability (see for logP trends in analogs).

- SAR trends : Replacements with bulkier groups (e.g., trifluoromethyl) reduce solubility but increase target affinity.

Q. What strategies resolve contradictions in reported biological activity data, such as IC50 variability?

Answer:

- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers.

- Compound purity : Verify via NMR (>99% purity for -like syntheses) to exclude impurities affecting activity.

- Orthogonal assays : Cross-validate cytotoxicity results using flow cytometry (Annexin V/PI staining) and genomic profiling (RNA-seq).

Q. How can computational methods predict binding modes to targets like p38 MAP kinase?

Answer:

- Docking studies : Use AutoDock Vina or Glide to model interactions with p38’s hinge region (His-107, Met-109). highlights the role of difluoroacetamide in forming hydrogen bonds with Gly-110.

- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) with AMBER or GROMACS. Analyze RMSD/RMSF to confirm pose retention.

- Free energy calculations : MM/PBSA or FEP quantify binding affinity changes from structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.